Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxy group and the carbamoyl moiety. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbamoyl group produces an amine .
Scientific Research Applications
Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with target proteins, affecting their function. The benzothiophene moiety can interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 4-hydroxybenzoate
- 4-Hydroxy-2-quinolones
- 2(4H)-Benzofuranone derivatives .
Uniqueness
What sets Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate apart is its unique combination of functional groups and the benzothiophene core. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H19NO4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methylcarbamoyl]benzoate |
InChI |
InChI=1S/C18H19NO4S/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20) |
InChI Key |
HGXJSIYOYSXLKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.